Diaryl morpholine derivative 1
Description
Diaryl morpholine derivative 1 is a synthetic compound characterized by a morpholine core substituted with two aromatic (aryl) groups. Morpholine derivatives are notable for their diverse pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities . The synthesis of diaryl morpholine derivatives typically involves coupling aryl amines with phenol derivatives through diazo-coupling reactions, yielding moderate to good yields (40–80%) . Purification is achieved via recrystallization, with thin-layer chromatography (TLC) confirming purity . The structural uniqueness of this compound lies in its aryl substituents, which enhance its stability and interaction with biological targets compared to simpler morpholine analogs .
Properties
Molecular Formula |
C22H22Cl3NO4 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxomorpholin-2-yl]acetate |
InChI |
InChI=1S/C22H22Cl3NO4/c1-22(2,3)30-20(27)11-19-21(28)26(15-7-4-13(23)5-8-15)18(12-29-19)16-9-6-14(24)10-17(16)25/h4-10,18-19H,11-12H2,1-3H3 |
InChI Key |
XAGXRDZNWDXEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)N(C(CO1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diaryl morpholine derivative 1 can be synthesized through several methods:
Friedel–Crafts Acylation: This involves the acylation of aromatic hydrocarbons with aroyl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Aryl organometallics can be added to aromatic aldehydes or imines.
Condensation Reactions: Active aromatic compounds can be condensed with ketones.
Industrial Production Methods
In industrial settings, the synthesis of diaryl morpholine derivatives often employs transition-metal catalysis due to its efficiency and high yield. Methods such as reductive cross-electrophile couplings, benzylic C–H bond arylation, and asymmetric hydrogenation are commonly used .
Chemical Reactions Analysis
Types of Reactions
Diaryl morpholine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Diaryl morpholine derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diaryl morpholine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Key Structural Features :
- Diaryl morpholine derivative 1 : Contains two aromatic rings directly attached to the morpholine core, enabling π-π stacking interactions in biological systems .
- Auranic acid (natural morpholine derivative): Features a 2-hydroxy-3-oxomorpholino propionic acid moiety linked to a diacylglyceride, a rare lipid-metabolite configuration .
- Morpholine-N-oxetane derivative : Combines morpholine with an oxetane ring, improving metabolic stability and hydrogen-bonding capacity .
Pharmacological Activity Comparisons
Enzyme Inhibition (AChE) :
Antimicrobial and Antitumor Activity :
Metabolic and Stability Profiles
- This compound : Aryl substituents likely slow metabolism by cytochrome P450 enzymes, enhancing bioavailability .
- Carboxylic acid morpholine analogs : Show reduced enzymatic inhibition (IC₅₀ = 181–463 µM) compared to diaryl or oxetane derivatives due to poor membrane permeability .
- Morpholine-N-oxetane : Improved metabolic stability via oxetane’s steric protection .
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for diaryl morpholine derivatives?
- Methodological Answer : Synthetic routes must prioritize regioselectivity, yield optimization, and functional group compatibility. For example, nucleophilic substitution reactions involving morpholine and halogenated aryl precursors require anhydrous conditions and bases like potassium carbonate to minimize side reactions . Purification via flash chromatography or crystallization (e.g., Boc-protected intermediates) ensures structural integrity . Reaction monitoring via NMR or HPLC is critical to confirm intermediate formation .
Q. How is X-ray crystallography utilized in confirming the structure of diaryl morpholine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and conformations (e.g., boat vs. chair morpholine ring structures). Hydrogen atoms are placed in idealized positions using software like ShelXL, with thermal displacement parameters refined to validate molecular geometry . For example, XRD confirmed the "boat" conformation of a morpholine derivative, influencing its pharmacophore alignment .
Q. What spectroscopic techniques are essential for characterizing diaryl morpholine derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns and electronic environments (e.g., aryl protons vs. morpholine methylene groups) .
- Mass Spectrometry : High-resolution MS confirms molecular formulas, while fragmentation patterns reveal stability under ionization .
- IR Spectroscopy : Detects functional groups like ethers (C-O-C stretch at ~1,100 cm) and amines (N-H stretch at ~3,300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies of diaryl morpholine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications. A systematic approach includes:
- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM) and adjust for solvent effects (DMSO vs. aqueous buffers) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity trends. For instance, bulky alkyl chains enhance membrane permeability but may reduce solubility .
- Dose-Response Validation : Replicate key experiments under controlled conditions to isolate confounding variables .
Q. What methodologies are employed in molecular docking studies to evaluate diaryl morpholine derivatives as HIV-1 inhibitors?
- Methodological Answer :
- Protein Preparation : Retrieve the HIV-1 protease structure (PDB ID: 1HHP) and optimize hydrogen bonding networks using tools like AutoDock Vina .
- Ligand Docking : Perform flexible docking to account for morpholine ring conformational changes. Scoring functions (e.g., binding affinity in kcal/mol) prioritize derivatives with strong interactions at the catalytic aspartate residues .
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., ritonavir) to assess predictive accuracy .
Q. How do researchers analyze the pharmacokinetic properties of diaryl morpholine derivatives in preclinical studies?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier penetration .
- Metabolic Stability : Incubate derivatives with liver microsomes to identify cytochrome P450-mediated degradation pathways .
- Pharmacokinetic Modeling : Apply compartmental models (e.g., one- or two-phase decay) to plasma concentration-time data from rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
